2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
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Overview
Description
2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound that features both imidazole and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine typically involves the condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides. This reaction occurs at the exocyclic nitrogen atom, leading to the formation of 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazinium bromides . By treating the latter with acetic anhydride, 3-aryl-1-(4-methoxyphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazinium bromides are formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly at the ethynyl group, can yield a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a range of substituted imidazo[2,1-c][1,4]oxazines.
Scientific Research Applications
2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-ylamine: This compound shares a similar core structure but differs in the substituents attached to the imidazo[2,1-c][1,4]oxazine ring.
1,3-Diaryl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazinium Bromides: These compounds have different aryl groups attached to the imidazo[2,1-c][1,4]oxazine ring.
Uniqueness
2-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-ethynyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine |
InChI |
InChI=1S/C8H8N2O/c1-2-7-5-10-3-4-11-6-8(10)9-7/h1,5H,3-4,6H2 |
InChI Key |
LXDOYSNZIXIGTN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN2CCOCC2=N1 |
Origin of Product |
United States |
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